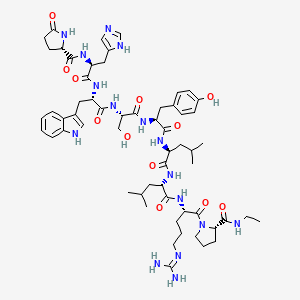
Leuoprorelin
Overview
Description
Leuprorelin, also known as leuprolide, is a synthetic analogue of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of hormone-sensitive cancers such as prostate cancer and breast cancer, as well as conditions like endometriosis and uterine fibroids. Leuprorelin works by decreasing the levels of certain hormones in the body, specifically testosterone and estradiol .
Mechanism of Action
Target of Action
Leuoprorelin, also known as leuprolide, is a synthetic analogue of gonadotropin-releasing hormone (GnRH). Its primary targets are the GnRH receptors located in the pituitary gland . These receptors play a crucial role in the regulation of gonadotropin hormone and sex steroid levels .
Mode of Action
This compound binds to the GnRH receptors and initially activates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient increase in testosterone and dihydrotestosterone levels . Continuous administration of this compound results in significant downregulation of sex steroid levels due to decreased levels of lh and fsh . This leads to a decrease in testosterone (in males) and estrogen (in females) levels .
Biochemical Pathways
The activation of GnRH receptors by this compound leads to an initial increase in gonadotropin output and circulating sex hormone levels. Within four weeks of therapy, the pituitary gland becomes devoid of receptors, and sex hormone levels fall . This modulation of the hormonal pathway is primarily responsible for the clinical efficacy of this compound in conditions such as advanced prostate cancer, endometriosis, and central precocious puberty .
Pharmacokinetics
This compound is typically administered as a single-dose long-acting formulation. The maximum concentration (Cmax) is typically achieved by 4-5 hours post-injection . The elimination half-life of this compound is approximately 3 hours . It is excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the downregulation of sex steroid levels. In males, testosterone levels are reduced to below castrate levels . In females, this compound stops the ovaries from making estrogen, thereby lowering the level of estrogen in the body . This can lead to the shrinkage of prostate cancer or stop it from growing .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, during the initial phase of therapy, there is a notable phenomenon known as the “flare,” where testosterone levels temporarily surge by approximately 50% within the first 1 to 2 weeks of therapy . Additionally, the patient’s general health, such as how well their liver and kidneys are working, can also influence the action of this compound .
Biochemical Analysis
Biochemical Properties
Leuprorelin is a GnRH mimic, capable of binding to the GnRH receptor (GnRHR) and inducing downstream modulation of both gonadotropin hormone and sex steroid levels . Prolonged activation of GnRHR results in significant downregulation of sex steroid levels, which is primarily responsible for the clinical efficacy of leuprorelin .
Cellular Effects
Leuprorelin’s primary cellular effect is the reduction of gonadotropins, thereby decreasing testosterone and estradiol . This reduction in sex hormones can have various effects on cells, particularly those in the reproductive system. For example, in prostate cancer cells, the reduction in testosterone can inhibit cell growth and proliferation .
Molecular Mechanism
Leuprorelin exerts its effects at the molecular level through its interaction with the GnRH receptor. By binding to this receptor, leuprorelin induces a decrease in the production of gonadotropins, which in turn leads to a decrease in the production of sex steroids such as testosterone and estradiol .
Temporal Effects in Laboratory Settings
In laboratory settings, leuprorelin has been shown to maintain persistent serum drug concentrations for over 4 weeks after injection . This sustained release is due to the use of microcapsules in the drug formulation, which allows for the gradual release of the active ingredient .
Metabolic Pathways
Leuprorelin is primarily metabolized to inactive penta-, tri-, and dipeptide entities, which are likely further metabolized . Various peptidases encountered throughout systemic circulation are likely responsible for leuprorelin metabolism .
Transport and Distribution
Leuprorelin is typically administered as a single-dose long-acting formulation . The drug is released from these depot formulations at a functionally constant daily rate, allowing for continuous drug concentrations in the body .
Subcellular Localization
As a peptide hormone analogue, leuprorelin does not have a specific subcellular localization. Instead, its primary site of action is the GnRH receptors located on the surface of pituitary cells . Once bound to these receptors, leuprorelin influences the production of other hormones within the cell .
Preparation Methods
Leuprorelin is synthesized using liquid-phase peptide synthesis. The process involves the condensation of protected amino acids to form the desired peptide sequence. The synthesis begins with the coupling of protected amino acids using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole in tetrahydrofuran at low temperatures. The resulting dipeptides are then deblocked and further coupled to form longer peptide chains. The final product, leuprorelin acetate, is obtained through purification and precipitation .
Industrial production of leuprorelin involves the use of biocompatible and biodegradable polymers such as poly(lactide-co-glycolide) (PLGA) and poly(lactide) (PLA) to create long-acting injectable depots. These depots control the release of leuprorelin over several days or months, improving patient compliance and reducing side effects .
Chemical Reactions Analysis
Leuprorelin undergoes various chemical reactions, including:
Oxidation: Leuprorelin can be oxidized under specific conditions, leading to the formation of oxidized peptides.
Reduction: Reduction reactions can be used to remove protecting groups during the synthesis of leuprorelin.
Substitution: Substitution reactions are employed to introduce specific functional groups into the peptide chain.
Common reagents used in these reactions include dicyclohexylcarbodiimide, 1-hydroxybenzotriazole, and hydrogen chloride in dioxane. The major products formed from these reactions are intermediate peptides that are further processed to obtain the final leuprorelin acetate .
Scientific Research Applications
Leuprorelin has a wide range of scientific research applications:
Chemistry: Leuprorelin is used as a model compound in peptide synthesis and drug delivery research.
Biology: It is used to study hormone regulation and the effects of GnRH analogues on various biological processes.
Medicine: Leuprorelin is extensively used in the treatment of hormone-sensitive cancers, endometriosis, and uterine fibroids. It is also used in assisted reproductive technology (ART) to control hormone levels during in vitro fertilization (IVF) procedures.
Industry: Leuprorelin’s sustained-release formulations are used in the pharmaceutical industry to develop long-acting injectable drugs
Comparison with Similar Compounds
Leuprorelin is part of the GnRH analogue family of medications. Similar compounds include:
Triptorelin: Another GnRH agonist used in the treatment of hormone-sensitive cancers and conditions.
Goserelin: A synthetic analogue of GnRH used for similar indications as leuprorelin.
Buserelin: Another GnRH agonist with similar applications.
Leuprorelin is unique due to its specific peptide sequence and its use in sustained-release formulations, which improve patient compliance and reduce the frequency of administration .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H84N16O12/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64)/t40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJNRVAKGFPGQ-UILVTTEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H84N16O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1209.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54785-87-4 | |
| Record name | 54785-87-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-1-acetyl-9-acetyloxy-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid](/img/structure/B591292.png)
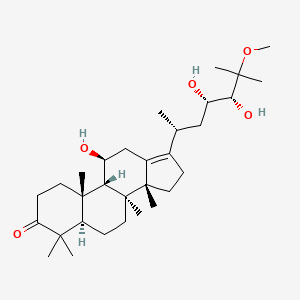
![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)

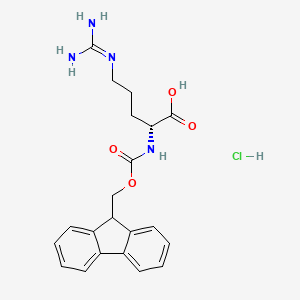
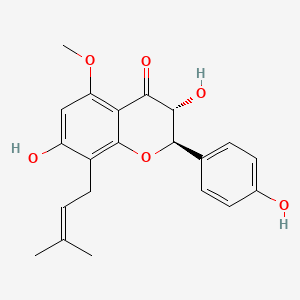
![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)
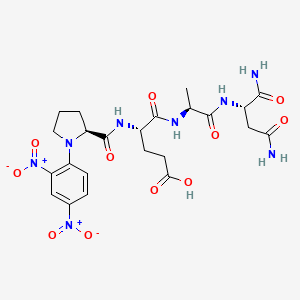
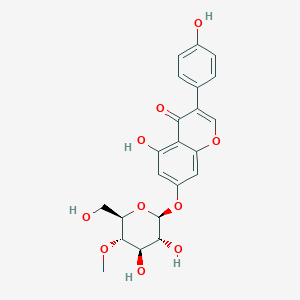
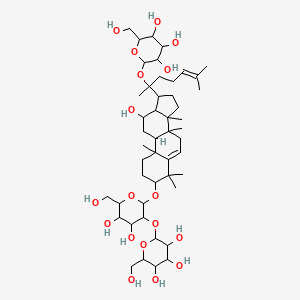
![N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide](/img/structure/B591312.png)
